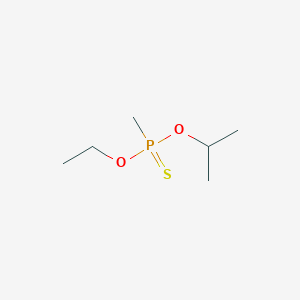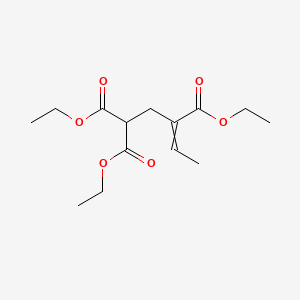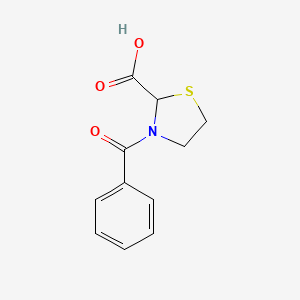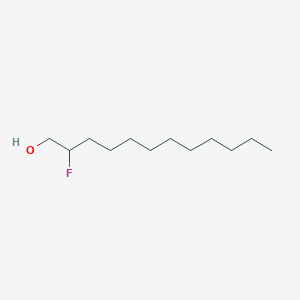![molecular formula C15H20BrNO4S B14307590 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI) is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of atoms, which includes an oxazolidine ring fused to a cyclohexane ring, and a brominated sulfonyl group attached to a phenyl ring. The presence of these functional groups makes this compound a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI) typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable cyclohexanone derivative with an amino alcohol under acidic conditions to form the oxazolidine ring.
Introduction of the Brominated Sulfonyl Group: The brominated sulfonyl group can be introduced by reacting the spirocyclic intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine, followed by bromination using a brominating agent like N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the oxazolidine ring can undergo oxidation to form a ketone.
Reduction: The brominated sulfonyl group can be reduced to a sulfonamide.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfonamide derivative.
Substitution: Formation of azide or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
The unique structure of this compound makes it a candidate for drug development, particularly in the design of molecules with specific biological activities such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The brominated sulfonyl group could play a crucial role in binding to the enzyme, while the spirocyclic structure provides stability and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: A simpler spirocyclic compound without the brominated sulfonyl group.
1-Oxa-8-azaspiro[4.5]decan-3-ol: Another spirocyclic compound with a different substitution pattern.
(S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde: A derivative with a formyl group and a Boc-protected amine.
Uniqueness
The presence of the brominated sulfonyl group and the specific stereochemistry of 7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI) distinguishes it from other similar compounds. This unique structure imparts specific chemical reactivity and potential biological activity that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C15H20BrNO4S |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
(5R)-6-bromo-1-(4-methylphenyl)sulfonyl-9-oxa-1-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C15H20BrNO4S/c1-11-2-4-12(5-3-11)22(19,20)17-8-6-14(18)15(17)10-21-9-7-13(15)16/h2-5,13-14,18H,6-10H2,1H3/t13?,14?,15-/m0/s1 |
Clave InChI |
UNUWLSHYBFCPGI-NRXISQOPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC([C@@]23COCCC3Br)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C23COCCC3Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Methyl-4-(2-methyloctan-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B14307516.png)

![Diethyl {[(9H-carbazol-3-yl)amino]methylidene}propanedioate](/img/structure/B14307532.png)


![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
![2-[(Trichlorogermyl)methyl]butanedioyl dichloride](/img/structure/B14307546.png)

![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)





